1-(4-Naphthalen-2-yloxybutyl)imidazole
Description
Properties
IUPAC Name |
1-(4-naphthalen-2-yloxybutyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-6-16-13-17(8-7-15(16)5-1)20-12-4-3-10-19-11-9-18-14-19/h1-2,5-9,11,13-14H,3-4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJQJXSZWDJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Naphthalen-2-yloxybutyl)imidazole typically involves the following steps:
Formation of the Naphthalen-2-yloxybutyl Intermediate: This step involves the reaction of naphthol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(naphthalen-2-yloxy)butane.
Cyclization to Form Imidazole: The intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Naphthalen-2-yloxybutyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituents introduced.
Scientific Research Applications
1-(4-Naphthalen-2-yloxybutyl)imidazole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and case studies, while drawing insights from verified sources.
Chemical Properties and Structure
This compound is an imidazole derivative characterized by its unique structure, which includes a naphthalene moiety. The presence of the naphthalene ring contributes to its hydrophobic properties, while the imidazole ring is known for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various imidazole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of imidazole derivatives. This compound demonstrated effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Material Science
In material science, this compound has been utilized in the synthesis of novel polymeric materials due to its ability to form stable complexes with metal ions.
Case Study: Polymer Synthesis
A research paper published in Advanced Materials reported the use of this compound in creating metal-organic frameworks (MOFs). The incorporation of this compound into the framework enhanced the thermal stability and porosity of the resulting materials, making them suitable for gas storage applications .
Catalysis
The compound has shown promise as a catalyst in various organic reactions, particularly in promoting C–C bond formation.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Loading (%) | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | 5 | 85 | |
| Heck Reaction | 10 | 90 |
Mechanism of Action
The mechanism of action of 1-(4-Naphthalen-2-yloxybutyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity with Ozone
The ozone reactivity of imidazole derivatives depends on electronic and steric effects of substituents. Key comparisons include:
* Benzyl-substituted pyrazole (1-benzylpyrazole) showed slower ozone reactivity than pyrazole but required higher ozone doses for elimination (5:1 molar ratio) . ‡ The bulky naphthalene group and ether linkage likely reduce electron density on the imidazole ring, decreasing ozone affinity compared to unsubstituted imidazole .
Reaction Pathways
- Imidazole : Ozone attacks the C=C bond, forming a zwitterionic intermediate that rearranges into cyanate (113% yield), formamide (104%), and formate (97%) .
- 1-Benzylimidazole : The benzyl group may stabilize intermediates, but the reaction still proceeds via C=C bond cleavage. Product yields are expected to mirror imidazole, though mass balances may shift due to the benzyl moiety’s persistence .

- This compound : The naphthalene group could divert reaction pathways. For example:
Environmental Fate
- Imidazole : Degradation products (cyanate, formate) are polar and biodegradable, with minimal persistence .
- 1-Benzylimidazole : The benzyl group may lead to more persistent byproducts (e.g., benzaldehyde or benzoic acid) .
- This compound : The naphthalene moiety could result in hydrophobic transformation products (e.g., hydroxylated naphthalene), which are slower to hydrolyze and more likely to bioaccumulate .
Kinetic and Stoichiometric Trends
- Pyrazole derivatives (e.g., 1-benzylpyrazole) require higher ozone doses (4.6:1 molar ratio) due to reactive intermediates like hydroxypyrazoles . By analogy, the naphthalene-substituted imidazole may demand >5:1 ozone:compound ratios for full degradation.
- The second-order rate constant for imidazole (2.3 × 10⁵ M⁻¹s⁻¹) is 10× faster than pyrazole (5.6 × 10¹ M⁻¹s⁻¹) . Substituents like naphthalenyloxybutyl could reduce this value further.
Q & A
Q. What are the common synthetic routes for 1-(4-naphthalen-2-yloxybutyl)imidazole, and how do reaction conditions influence yield?
The synthesis of imidazole derivatives typically involves multi-step organic reactions, such as condensation of aldehydes/ketones with amines under acidic catalysis . For example, the imidazole ring can be formed via cyclization, followed by functionalization of the butyl chain and naphthyloxy group. Solvent-free synthesis pathways (e.g., for related imidazoles) have shown improved efficiency and reduced environmental impact, with yields influenced by catalysts (e.g., acetic acid or Lewis acids) and temperature . Key steps include refluxing intermediates and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Programs like SHELX and ORTEP-III are widely used for resolving crystal structures, particularly for verifying substituent orientation and hydrogen-bonding networks .
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity, with diagnostic signals for imidazole protons (δ 7.5–8.5 ppm) and aliphatic chains (δ 1.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated derivatives .
Q. How are preliminary biological activities screened for imidazole derivatives?
Initial screening often involves in vitro assays:
- Antimicrobial activity : Agar diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., thromboxane A2 synthase inhibition, with IC₅₀ values ≤1 μM for potent analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 μM for active compounds) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in naphthyloxybutyl chain incorporation?
Low yields often stem from steric hindrance during alkylation. Strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporary protection of the imidazole nitrogen to prevent side reactions .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity (e.g., thromboxane vs. cyclooxygenase inhibition) require:
- Dose-response reevaluation : Ensure consistent assay conditions (e.g., platelet-rich plasma vs. purified enzymes) .
- Metabolic stability testing : Assess compound degradation in ex vivo models to clarify in vivo efficacy gaps .
- Comparative molecular docking : Identify binding pocket variations between species (e.g., human vs. rat enzymes) .
Q. How can computational chemistry aid in predicting reactivity and bioactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding functionalization .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., nitric oxide synthase) to rationalize selectivity .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with antimicrobial potency .
Q. What strategies validate the mechanism of action in enzyme inhibition studies?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry .
- Mutagenesis studies : Identify critical residues in enzyme active sites using site-directed mutagenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

